molecular formula C16H23N3O2 B3012708 N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide CAS No. 1427723-99-6

N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B3012708
CAS No.: 1427723-99-6
M. Wt: 289.379
InChI Key: AMGZAQJYFHNWCQ-UHFFFAOYSA-N
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Description

“N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides. These are amide derivatives of alpha amino acids .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of structurally various bromomethyl cyclopropane involves an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .


Molecular Structure Analysis

The molecular structure of similar compounds involves a nucleophilic addition, where the nucleophilic CN- attacks the electrophilic carbonyl carbon on the ketone, following a protonation by HCN, thereby the cyanide anion being regenerated .


Chemical Reactions Analysis

Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties. Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH. These chemical properties have been used to design different heterocyclic moieties with different ring sizes .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For instance, the general formula for a cycloalkane composed of n carbons is CnH2n .

Mechanism of Action

The mechanism of action for similar compounds involves the inhibition of certain enzymes. For example, Odanacatib is an inhibitor of cathepsin K .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a substance and the necessary safety precautions. For instance, some compounds are classified as harmful if swallowed .

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c17-11-16(7-8-16)18-15(21)12-9-14(20)19(10-12)13-5-3-1-2-4-6-13/h12-13H,1-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGZAQJYFHNWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CC(CC2=O)C(=O)NC3(CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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